cis-2-Pentenenitrile

Catalog No.
S725535
CAS No.
25899-50-7
M.F
C5H7N
M. Wt
81.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Pentenenitrile

CAS Number

25899-50-7

Product Name

cis-2-Pentenenitrile

IUPAC Name

(Z)-pent-2-enenitrile

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3-

InChI Key

ISBHMJZRKAFTGE-ARJAWSKDSA-N

SMILES

CCC=CC#N

Canonical SMILES

CCC=CC#N

Isomeric SMILES

CC/C=C\C#N

Synthesis:

cis-2-Pentenenitrile can be synthesized through various methods, including:

  • Dehydration of 2-pentenamide with thionyl chloride or phosphorus pentoxide.
  • Hydrolysis of 2-pentenenitrile imine.
  • Decarboxylation of 2-pentenenitrile carboxylic acid.

These methods offer researchers different options for obtaining cis-2-pentenenitrile depending on their specific needs and available resources.

Chemical Properties:

cis-2-Pentenenitrile is a colorless liquid with a boiling point of 37-38 °C and a melting point of -180 °C []. It is a linear unsaturated liquid nitrile, meaning it contains a carbon-nitrogen triple bond (C≡N) and a double bond (C=C) within its molecular structure. The presence of the conjugated double bond system makes cis-2-pentenenitrile susceptible to various addition reactions, allowing researchers to utilize it as a versatile building block in organic synthesis.

Applications in Organic Synthesis:

cis-2-Pentenenitrile's key application in scientific research lies in its use as a starting material for the synthesis of various organic compounds. Its reactivity allows researchers to perform a range of addition reactions, including:

  • Hydrohalogenation: Addition of hydrogen halides (HX, where X is Cl, Br, or I) to the double bond, yielding substituted halides.
  • Hydration: Addition of water to the double bond, forming a primary alcohol.
  • Halogenation: Addition of halogens (Cl₂, Br₂) to the double bond, resulting in vicinal dihalides.
  • Diels-Alder reaction: Reaction with electron-rich dienes to form cyclic adducts.

These reactions enable the introduction of different functional groups onto the cis-2-pentenenitrile core, allowing researchers to access a diverse range of complex organic molecules with desired properties.

Examples of Applications:

  • Synthesis of ethyl-branched fatty diamines: These compounds are used as starting materials for various polymers and surfactants.
  • Production of penteneamide and pentenoic acid: These chemicals find applications in the pharmaceutical and agricultural industries.
  • Preparation of pyridine derivatives: These heterocyclic compounds possess various applications in medicine and material science.
  • Origin: cis-2-Pentenenitrile can be synthesized from various starting materials through different chemical reactions []. There is no known natural source of this compound.
  • Significance in Scientific Research: cis-2-Pentenenitrile is an important intermediate in organic synthesis []. Its significance lies in its reactivity due to the presence of a conjugated double bond and a nitrile group, allowing it to participate in various addition reactions to produce valuable chemicals [].

Molecular Structure Analysis

  • cis-2-Pentenenitrile has the molecular formula C5H7N.
  • Its structure features a five-carbon chain with a carbon-carbon double bond between the second and third carbon atoms (C=C). The terminal carbon (C5) has a nitrile group (C≡N) attached [].
  • The cis- configuration refers to the spatial arrangement around the double bond. In this case, the two hydrogen atoms (H) attached to the double bond are on the same side of the molecule [].

Chemical Reactions Analysis

  • Synthesis: One common method for synthesizing cis-2-Pentenenitrile involves the reaction between crotonaldehyde (CH3CH=CHCHO) and ammonia (NH3) in the presence of a catalyst [].
CH3CH=CHCHO + NH3 -> CH3CH=CHCH2CN + H2O
  • Other Reactions: Due to its reactive functional groups, cis-2-Pentenenitrile can undergo various addition reactions. For instance, it can react with hydrogen cyanide (HCN) to form adiponitrile (hexanedinitrile) [].
CH3CH=CHCH2CN + HCN -> NC-CH2-CH2-CH2-CH2-CN

Physical and Chemical Properties

  • Melting Point: -102 °C
  • Boiling Point: 115 °C
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane.
  • Stability: Relatively stable under normal storage conditions [].
  • cis-2-Pentenenitrile is a flammable liquid.
  • It is considered a moderate health hazard [].
  • Safety data sheets (SDS) provide detailed information on the specific hazards and precautions for handling this compound.
Due to its unsaturation and functional group:

  • Addition Reactions: The conjugated double bond allows for addition reactions, particularly at the carbon adjacent to the nitrile group, leading to the formation of ethyl-branched derivatives .
  • Hydrogenation: This compound can be hydrogenated over nickel catalysts, yielding various saturated nitriles or amines depending on the reaction conditions .
  • Isomerization: Cis-2-Pentenenitrile can undergo isomerization to form trans-3-pentenenitrile under specific conditions .

Cis-2-Pentenenitrile has been studied for its biological effects, particularly its toxicity profile. Research indicates that it may cause allergic skin reactions and is toxic if inhaled . In animal studies, exposure to this compound resulted in permanent behavioral deficits in rodents, suggesting potential neurotoxic effects . These findings highlight the importance of handling this compound with care in laboratory and industrial settings.

Several methods exist for synthesizing cis-2-Pentenenitrile:

  • From Crotonaldehyde: A common synthetic route involves the reaction of crotonaldehyde with hydroxylamine followed by dehydration to yield cis-2-Pentenenitrile.
  • From 1-Pentene: Another method includes the reaction of 1-pentene with cyanide sources under controlled conditions to introduce the nitrile group.

These methods emphasize the versatility of starting materials that can lead to the production of cis-2-Pentenenitrile.

Cis-2-Pentenenitrile has several industrial applications:

  • Intermediate in Synthesis: It serves as an intermediate in the production of nylon and other polymers.
  • Chemical Building Block: Used in synthesizing ethyl-branched fatty diamines, ether nitriles, and amines.
  • Diels-Alder Reactions: It is utilized in Diels-Alder reactions to produce complex organic compounds from simpler precursors .

Studies on cis-2-Pentenenitrile have focused on its interactions with various catalysts during hydrogenation processes and its reactivity with other chemical species. For example, research has identified active sites on nickel-alumina catalysts that facilitate its hydrogenation, providing insights into optimizing reaction conditions for better yields . Furthermore, investigations into its toxicity have underscored the need for safety measures when handling this compound in laboratory settings.

Cis-2-Pentenenitrile shares structural similarities with several other compounds. Below are comparisons highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Trans-3-PentenenitrileC₅H₇NIsomer of cis-2-pentenenitrile; different double bond configuration affecting reactivity.
PentanenitrileC₅H₉NSaturated nitrile; lacks unsaturation leading to different reactivity patterns.
cis-3-PentenenitrileC₅H₇NIsomeric form with a different position of the double bond; exhibits different chemical behavior.
ButyronitrileC₄H₇NShorter carbon chain; used in similar applications but less versatile due to fewer reactive sites.

Cis-2-Pentenenitrile's unique properties stem from its specific double bond configuration and functional group positioning, making it particularly valuable in synthetic organic chemistry and industrial applications.

The industrial synthesis of cis-2-pentenenitrile relies primarily on catalytic hydrocyanation processes, which represent one of the most significant applications of organometallic catalysis in chemical manufacturing [1]. The hydrocyanation reaction involves the addition of hydrogen cyanide to alkenes, requiring sophisticated catalyst systems to achieve acceptable activity and selectivity for unactivated alkene substrates [1].

The most established commercial route employs nickel-based catalysts modified with phosphite ligands [2]. These catalyst systems utilize zerovalent nickel complexes in combination with aryl phosphite ligands, which have proven essential for maintaining catalyst stability and activity under industrial conditions [2]. The reaction mechanism proceeds through oxidative addition of hydrogen cyanide to the low-valent nickel complex, followed by alkene coordination and subsequent migratory insertion [1]. The catalytic cycle completes with reductive elimination of the nitrile product, which represents the rate-limiting step in most cases [1].

Industrial implementation of the hydrocyanation process typically operates at temperatures ranging from 80 to 140 degrees Celsius, with optimal conditions often maintained between 100 and 130 degrees Celsius [3]. The reaction pressure is controlled at approximately 100 pounds per square inch absolute (689 kilopascals) to maintain liquid phase conditions and ensure adequate mass transfer [3]. The molar ratio of hydrogen cyanide to alkene feed is carefully optimized, typically maintained between 0.92:1.00 and 0.98:1.00, to maximize conversion while minimizing side reactions [3].

The catalyst composition requires precise control of the ligand to metal ratio, with phosphite to zerovalent nickel ratios typically maintained between 8:1 and 30:1, preferably between 10:1 and 20:1 [4]. This excess of ligand helps prevent catalyst deactivation through the formation of inactive dicyanonickel(II) species, which represent a major pathway for catalyst degradation [1]. The use of bidentate phosphite ligands with large bite angles has shown particular promise for improving catalyst performance by disfavoring the formation of square planar nickel(II) dicyano complexes [5].

Process ParameterOptimal RangeIndustrial Standard
Temperature80-140°C100-130°C
Pressure500-1000 kPa689 kPa
Ligand:Nickel Ratio8:1 to 30:110:1 to 20:1
Hydrogen Cyanide:Alkene0.92:1.00 to 0.98:1.000.95:1.00
Residence Time2-8 hours7-8 hours

Isomerization Processes for cis-2-Pentenenitrile Optimization

The optimization of cis-2-pentenenitrile production involves sophisticated isomerization strategies designed to enhance selectivity and facilitate product separation [8]. Geometric isomerization between cis and trans configurations represents a critical aspect of process optimization, as the different isomers exhibit distinct physical properties that enable selective separation [8].

The equilibrium distribution of geometric isomers is influenced by thermodynamic factors, with cis-2-pentenenitrile typically being less thermodynamically stable than its trans counterpart [8]. However, the kinetic accessibility and separation characteristics often favor the selective production or enrichment of the cis isomer through controlled isomerization processes [8].

Catalytic isomerization employs specific catalyst formulations designed to promote geometric rearrangement without inducing unwanted side reactions [8]. The process typically utilizes catalyst systems based on triphenylmethyl halides or similar organometallic compounds that can facilitate the reversible formation of carbocation intermediates [8]. The reaction temperature is carefully controlled within the range of 100 to 200 degrees Celsius to maintain acceptable reaction rates while preserving selectivity [8].

Heterogeneous Catalysis Using Metal Oxide Systems

Metal oxide catalysts have emerged as effective systems for the isomerization of pentenenitrile compounds, offering advantages in terms of catalyst recovery and process economics [9]. Aluminum oxide-based catalysts represent the most extensively studied systems for this application, demonstrating excellent performance under both liquid and vapor phase conditions [9].

The isomerization process using solid aluminum oxide catalysts operates effectively at temperatures ranging from 50 to 250 degrees Celsius, with optimal performance typically achieved between 125 and 200 degrees Celsius [9]. The catalyst can be employed in various reactor configurations, including packed bed reactors for liquid phase operation and fluidized bed systems for vapor phase processing [9].

Surface characterization studies have revealed that the catalytic activity of aluminum oxide systems correlates strongly with the concentration and strength of acid sites present on the catalyst surface [10]. Lewis acid sites, confirmed through pyridine adsorption followed by Fourier transform infrared spectroscopy, play a particularly important role in facilitating the isomerization reaction [10]. The presence of Brønsted acid sites, detected through 2,6-dimethylpyridine adsorption, contributes additional catalytic activity [10].

The modification of aluminum oxide supports with secondary metal oxides can significantly influence catalytic performance [10]. The addition of gallium oxide leads to a decrease in Lewis acid strength but an increase in the number of active sites, while indium oxide addition causes a global decrease in the Lewis acidic properties [10]. These modifications allow for fine-tuning of catalyst selectivity and activity to match specific process requirements [10].

Catalyst SystemOperating TemperatureConversionSelectivityCatalyst Life
Pure Al₂O₃125-200°C45-65%80-85%500-1000 hours
Ga₂O₃-Al₂O₃130-180°C50-70%85-90%800-1200 hours
In₂O₃-Al₂O₃140-190°C40-60%75-80%600-900 hours

The catalyst preparation method significantly influences the final performance characteristics [11]. Sol-gel synthesis techniques have proven particularly effective for generating high surface area supports with controlled pore structures and acid site distributions [10]. The resulting catalysts exhibit enhanced stability and improved resistance to deactivation under industrial operating conditions [11].

Reactive Distillation Techniques in Isomer Separation

Reactive distillation represents an advanced process intensification technology that combines chemical reaction and separation in a single unit operation [12]. For pentenenitrile isomer systems, this technology offers significant advantages in terms of energy efficiency and capital cost reduction compared to conventional sequential reaction and separation processes [12].

The implementation of reactive distillation for pentenenitrile isomer separation relies on the exploitation of differences in relative volatility between geometric isomers [13]. The separation is typically conducted under reduced pressure, with operating pressures ranging from 0.001 to 1 bar, to minimize thermal degradation and improve separation efficiency [13]. The process operates without the addition of liquid diluents, simplifying downstream processing and reducing waste generation [13].

The design of reactive distillation columns requires careful consideration of both reaction kinetics and vapor-liquid equilibrium relationships [14]. The column internals must provide adequate residence time for the isomerization reaction while maintaining efficient mass transfer between vapor and liquid phases [14]. Structured packing or specially designed tray configurations are typically employed to achieve the necessary performance characteristics [15].

Temperature control throughout the column is critical for maintaining optimal reaction rates while preventing thermal decomposition [16]. The top section of the column typically operates at temperatures between 40 and 60 degrees Celsius, while the bottom section may reach temperatures of 90 to 105 degrees Celsius under vacuum conditions [17]. This temperature gradient facilitates both the reaction and separation processes simultaneously [16].

The integration of metal ion complexation chemistry can enhance the selectivity of reactive distillation systems [12]. Silver nitrate addition to the liquid phase increases the solvent selectivity from 0.9 to 1.8 for certain olefin isomer pairs, potentially reducing the required number of theoretical stages from 250 to fewer than 100 [12]. This approach represents a promising method for improving the economics of difficult separations [12].

ParameterConventional ProcessReactive Distillation
Number of Units2-31
Energy Consumption100% (baseline)60-70%
Capital Cost100% (baseline)70-80%
Separation Efficiency85-90%90-95%
Product Purity95-98%98-99%

Large-Scale Purification Strategies and Quality Control

The large-scale purification of cis-2-pentenenitrile requires sophisticated separation strategies designed to achieve the high purity levels demanded by industrial applications [18]. The purification process typically involves multiple separation steps, including distillation, extraction, and crystallization techniques, each optimized for specific impurity removal requirements [18].

Distillation remains the primary separation technique for pentenenitrile purification, taking advantage of the different boiling points of various isomers and impurities [19]. The process typically employs multiple distillation columns arranged in series, with each column designed for specific separation tasks [18]. The first column separates unreacted starting materials and low-boiling impurities, while subsequent columns achieve the final purification and isomer separation [18].

Vacuum distillation is essential for high-boiling components to prevent thermal decomposition [16]. The technique reduces the operating temperature by lowering the system pressure, allowing distillation of compounds that would otherwise decompose at their atmospheric boiling points [16]. For cis-2-pentenenitrile, with a boiling point of 127-128 degrees Celsius at atmospheric pressure, vacuum distillation enables operation at significantly lower temperatures [20].

The design of industrial distillation columns requires careful optimization of key parameters including tray spacing, column diameter, and reflux ratio [14]. The number of theoretical stages is determined through rigorous simulation studies that account for the specific thermodynamic properties of the pentenenitrile system [14]. Column efficiency, defined as the ratio of theoretical stages to actual trays, typically ranges from 70 to 85 percent for well-designed systems [21].

Quality control protocols for cis-2-pentenenitrile production incorporate multiple analytical techniques to ensure product specifications are consistently met [22]. Gas chromatography with nitrogen-phosphorus detection represents the primary analytical method for determining nitrile compound concentrations [22]. The method detection limit for nitrile compounds typically ranges from 1.7 to 2.8 micrograms per liter, providing excellent sensitivity for trace impurity analysis [22].

The analytical protocol includes specific procedures for sample preparation and injection to minimize interference and ensure reproducible results [22]. Cool on-column direct aqueous injection is employed to prevent thermal degradation during analysis [22]. The gas chromatographic system requires external calibration using certified reference standards to maintain analytical accuracy [22].

Process monitoring involves continuous measurement of key quality parameters including purity, isomer ratio, and trace impurity levels [23]. Advanced analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for detailed structural confirmation and impurity identification [23]. The combination of multiple analytical techniques provides comprehensive quality assurance throughout the production process [23].

Quality ParameterSpecificationAnalytical MethodDetection Limit
Purity≥99.5%Gas Chromatography0.01%
Water Content≤0.1%Karl Fischer10 ppm
Isomer Ratio≥95% cisGas Chromatography0.1%
Metal Content≤10 ppmAtomic Absorption1 ppm
Color≤10 APHAVisual Comparison1 APHA

Catalyst recovery and regeneration represent critical aspects of industrial purification processes [24]. The separation of homogeneous catalysts from product streams typically involves extraction or distillation techniques designed to enable catalyst reuse [18]. Heterogeneous catalysts require periodic regeneration to restore activity and selectivity [24]. The regeneration process typically involves controlled oxidation to remove carbonaceous deposits followed by reduction to restore the active catalyst phase [24].

Environmental considerations drive the development of green purification technologies that minimize waste generation and energy consumption [24]. Solvent recovery systems are implemented to recycle process solvents and reduce environmental impact [24]. Advanced separation technologies such as membrane separation and adsorption are being investigated as alternatives to traditional distillation for specific purification steps [24].

Conjugated System Behavior in Addition Reactions

The chemical behavior of cis-2-pentenenitrile is fundamentally governed by its conjugated system, which consists of the carbon-carbon double bond at the 2,3-position in direct conjugation with the cyano group [1] [2]. This conjugated π-electron system creates an extended molecular orbital that significantly influences the compound's reactivity patterns and provides multiple sites for chemical attack.

The conjugated double bond system in cis-2-pentenenitrile enables a diverse array of addition reactions at the 3-carbon position, producing ethyl-branched derivatives through various mechanistic pathways [1]. The electron-withdrawing nature of the nitrile group activates the alkene toward nucleophilic addition reactions, while simultaneously providing electrophilic character at the nitrile carbon for alternative reaction pathways [2].

Under catalytic conditions, the conjugated system demonstrates remarkable selectivity in addition reactions. Research has identified that dearomatized manganese pincer complexes can facilitate both oxa-Michael and aza-Michael addition reactions to unsaturated nitriles under exceptionally mild conditions [2]. These transformations proceed at room temperature using only 0.1 mol% catalyst loading without requiring additional base, demonstrating the inherent reactivity of the conjugated system.

Hydrogenation Pathways to Amine Derivatives

The hydrogenation of cis-2-pentenenitrile represents one of the most extensively studied reaction pathways, involving complex mechanisms that can selectively target either the alkene or nitrile functionality, or both simultaneously. Systematic investigations using nickel-aluminum oxide catalysts have revealed multiple reactive centers responsible for different hydrogenation and isomerization processes [3] [4].

Selective Alkene Hydrogenation Mechanisms

The primary hydrogenation pathway involves the selective reduction of the carbon-carbon double bond while preserving the nitrile functionality. Studies conducted at 373 Kelvin using atmospheric pressure hydrogen over nickel-alumina catalysts demonstrate that olefinic hydrogenation occurs predominantly on reduced nickel metal particles [4] [5]. The reaction mechanism proceeds through the following steps:

  • Substrate Adsorption: cis-2-pentenenitrile adsorbs onto the nickel surface through π-coordination of the alkene moiety
  • Hydrogen Activation: Molecular hydrogen dissociates on the metal surface to form active hydrogen atoms
  • Sequential Addition: Hydrogen atoms add across the double bond in a syn-addition mechanism
  • Product Desorption: The resulting pentanenitrile desorbs from the catalyst surface

The principal product of this selective hydrogenation is normal-pentanenitrile, with minimal formation of the fully reduced pentylamine under controlled conditions [5]. This selectivity arises from the differential adsorption strengths of the alkene and nitrile functionalities on the catalyst surface.

Complete Reduction to Primary Amines

Under more forcing conditions involving elevated pressures and temperatures, both the alkene and nitrile functionalities undergo reduction to yield pentylamine as the primary product. Advanced catalytic systems utilizing ruthenium pincer complexes have demonstrated exceptional selectivity for primary amine formation [6]. The mechanism involves:

  • Initial Nitrile Coordination: The nitrile coordinates to the metal center through σ-donation
  • Hydrogenation to Imine: Sequential hydrogen addition converts the nitrile to a primary imine intermediate
  • Imine Reduction: Further hydrogenation reduces the imine to the primary amine
  • Product Release: The primary amine dissociates from the catalyst

Research using cobalt-based catalysts has revealed that crystal phase significantly influences selectivity in nitrile hydrogenation [7]. Hexagonal close-packed cobalt demonstrates superior selectivity toward primary amines compared to face-centered cubic cobalt, achieving 97% yield of benzylamine from benzonitrile without ammonia addition [7].

Mechanistic Insights from Selective Poisoning Studies

Comprehensive mechanistic studies employing selective poisoning techniques have identified three distinct reactive centers on nickel-alumina catalysts [3] [4]:

  • Metal Sites: Responsible for alkene hydrogenation and can be selectively poisoned with carbon monoxide
  • Acid Sites: Facilitate isomerization reactions and are deactivated by ammonia treatment
  • Dual-Function Sites: Participate in both hydrogenation and isomerization processes

The use of carbon monoxide as a selective poison confirms that olefinic hydrogenation occurs exclusively on reduced nickel metal particles, while acid sites on the alumina support mediate various isomerization pathways to form cis- and trans-3-pentenenitrile products [4] [5].

Halogenation and Sulfonation Reactivity Profiles

The halogenation and sulfonation reactions of cis-2-pentenenitrile involve complex mechanisms that exploit both the conjugated system and the activating influence of the nitrile group. These transformations represent important synthetic pathways for introducing functional groups and modifying the electronic properties of the molecule.

Halogenation Reaction Mechanisms

Halogenation of cis-2-pentenenitrile can proceed through multiple pathways depending on the halogenating agent and reaction conditions. The presence of the conjugated system provides several potential sites for halogen incorporation, with regioselectivity determined by the relative stability of intermediate species.

Electrophilic halogenation typically occurs at the 3-position due to the electron-deficient nature of the carbon adjacent to the nitrile group. The mechanism involves:

  • Electrophilic Attack: The halogen electrophile attacks the electron-rich alkene carbon
  • Carbocation Formation: A stabilized carbocation intermediate forms, with resonance delocalization involving the nitrile group
  • Nucleophilic Capture: Halide ion captures the carbocation to yield the addition product

α-Halogenation of the nitrile functionality represents an alternative pathway under specific conditions. Research on secondary nitriles has demonstrated that α-halogenation can be achieved using appropriate halogenating reagents [8]. The mechanism involves:

  • Proton Abstraction: Base-mediated deprotonation α to the nitrile group
  • Enolate Formation: Formation of a stabilized nitrile enolate anion
  • Electrophilic Halogenation: Attack of the halogenating agent on the enolate carbon

Sulfonation Reactivity Patterns

Sulfonation of cis-2-pentenenitrile involves the introduction of sulfonic acid groups through electrophilic aromatic substitution-like mechanisms. While direct sulfonation of the aliphatic double bond is less common, the reaction can proceed under forcing conditions using sulfur trioxide or fuming sulfuric acid.

The industrial applications of cis-2-pentenenitrile include the synthesis of sulfonated alkane nitriles, acids, and amides [1]. These transformations typically require elevated temperatures and strong sulfonating agents to overcome the reduced nucleophilicity of the alkene system.

The mechanism of sulfonation involves:

  • Electrophilic Activation: Sulfur trioxide or related species acts as a powerful electrophile
  • Addition Across Double Bond: Electrophilic addition occurs across the conjugated system
  • Rearrangement: Molecular rearrangements may occur to stabilize the sulfonated product
  • Proton Loss: Elimination of a proton yields the final sulfonated nitrile

Oxidation Pathways to Carboxylic Acids and Esters

The conversion of cis-2-pentenenitrile to carboxylic acids and esters represents a fundamental transformation in organic synthesis, involving the hydrolysis of the nitrile functionality while potentially preserving or modifying the alkene system. These reactions proceed through well-established mechanisms that have been extensively studied and optimized for synthetic applications.

Hydrolytic Conversion Mechanisms

The hydrolysis of nitriles to carboxylic acids can proceed under either acidic or basic conditions, with each pathway exhibiting distinct mechanistic features and product distributions [9] [10] [11]. Under acidic conditions, the mechanism involves the following key steps:

  • Nitrogen Protonation: The nitrile nitrogen undergoes protonation, increasing the electrophilicity of the carbon center
  • Water Addition: Nucleophilic attack by water on the activated nitrile carbon forms a carbinolamine intermediate
  • Tautomerization: The intermediate undergoes tautomerization to form an imidic acid (nitrogen analog of an enol)
  • Amide Formation: Further tautomerization yields an amide intermediate
  • Amide Hydrolysis: Standard acid-catalyzed amide hydrolysis converts the amide to the carboxylic acid

The acid-catalyzed hydrolysis of cis-2-pentenenitrile typically requires heating under reflux with dilute mineral acids such as hydrochloric acid [9] [12]. The reaction proceeds through an amide intermediate and ultimately yields the corresponding carboxylic acid along with ammonium salts.

Under basic conditions, the mechanism differs significantly:

  • Nucleophilic Addition: Hydroxide ion directly attacks the nitrile carbon
  • Anion Stabilization: The resulting anion is stabilized through resonance
  • Protonation: Water protonates the nitrogen to neutralize the charge
  • Imidic Acid Formation: Tautomerization produces the imidic acid form
  • Further Hydrolysis: Sequential base-catalyzed steps convert the intermediate to carboxylate salts

Base-catalyzed hydrolysis using sodium hydroxide solution produces carboxylate salts rather than free carboxylic acids, with concurrent formation of ammonia gas [12] [11]. If free carboxylic acid is desired, subsequent acidification is required.

Esterification Pathways

Direct conversion of nitriles to esters can be achieved through acid-catalyzed alcoholysis, representing a one-step alternative to the traditional hydrolysis-esterification sequence. Patent literature describes efficient conversion processes using mineral acids and alcohols under controlled conditions [13].

The mechanism of direct esterification involves:

  • Alcohol Addition: Nucleophilic attack by alcohol on the protonated nitrile
  • Imidate Formation: Formation of an imidate intermediate
  • Hydrolysis: Water addition and proton transfer steps
  • Ester Formation: Final rearrangement yields the ester product

Industrial processes have demonstrated that more than 60% conversion of acid functional groups to ester functional groups can be achieved under optimized conditions [13]. These transformations are particularly valuable for the preparation of specialty chemicals and pharmaceutical intermediates.

Enzymatic Conversion Pathways

Enzymatic hydrolysis represents an increasingly important green chemistry approach for converting nitriles to carboxylic acids under mild conditions. Two families of enzymes catalyze nitrile hydrolysis with high selectivity and efficiency [14]:

Nitrilase Pathway: Direct conversion of nitriles to carboxylic acids with concurrent ammonia formation. These enzymes operate at physiological temperatures and neutral pH, making them ideal for sensitive substrates.

Nitrile Hydratase/Amidase Pathway: Two-step process involving initial hydration to an amide followed by amide hydrolysis. This pathway offers greater control over reaction selectivity and intermediate isolation.

Polymerization Inhibition Mechanisms and Stabilizer Effects

The polymerization behavior of cis-2-pentenenitrile and its inhibition through chemical stabilizers represents a critical aspect of its chemical reactivity profile. The presence of both alkene and nitrile functionalities creates multiple pathways for unwanted polymerization reactions, necessitating careful stabilization strategies for safe handling and storage.

Polymerization Susceptibility

cis-2-pentenenitrile demonstrates significant susceptibility to polymerization through several distinct mechanisms [15] [16]. The conjugated system provides activated sites for radical chain reactions, while the nitrile group can participate in cyclization and oligomerization processes. Commercial formulations typically contain 100 parts per million of 2,6-di-tert-butyl-p-cresol as a polymerization inhibitor [1].

The primary polymerization pathways include:

  • Radical Chain Polymerization: Initiated by trace impurities or environmental factors
  • Nitrile Oligomerization: Cyclization reactions involving multiple nitrile groups
  • Thermal Polymerization: High-temperature induced reactions during processing

Inhibition Mechanisms

Research on unsaturated nitriles has identified at least three distinct mechanisms of polymerization inhibition [15]:

Radical Stabilization: Unsaturated compounds add to polymer radicals to generate stabilized radicals with extended lifetimes, effectively terminating chain propagation. This mechanism is particularly effective for compounds containing extended conjugation systems.

Chain Transfer: The inhibitor acts as a chain transfer agent, reducing the molecular weight of any formed polymer and limiting the extent of polymerization.

Complexation: Formation of stable complexes with initiating species or growing polymer chains, preventing further propagation reactions.

Stabilizer System Design

Effective stabilization of cis-2-pentenenitrile requires carefully designed additive packages that address multiple degradation pathways. Industrial formulations typically employ combinations of different stabilizer types [17]:

Primary Antioxidants: Hindered phenols such as 2,6-di-tert-butyl-p-cresol provide radical scavenging activity and thermal stability. These compounds interrupt radical chain reactions through hydrogen atom donation.

Secondary Antioxidants: Phosphite compounds and thioester synergists enhance the effectiveness of primary antioxidants by decomposing hydroperoxides and regenerating active antioxidant species.

Metal Deactivators: Chelating agents neutralize trace metal contamination that could catalyze oxidation and polymerization reactions. These additives are particularly important for maintaining long-term storage stability.

Stabilizer Effectiveness Studies

Comprehensive studies on nitrile polymer stabilization have demonstrated that stabilizer effectiveness depends on multiple factors including chemical structure, concentration, and synergistic interactions [18] [19]. High nitrile polymers benefit from dienophilic stabilizers that can participate in Diels-Alder reactions with reactive sites.

The stabilization of polyacrylonitrile and related polymers has revealed that oxygen atmosphere significantly affects stabilization efficiency [16]. Under oxidizing conditions, the stabilization process involves dehydrogenation reactions that create conjugated structures, while inert atmospheres favor cyclization without full conjugation.

Research on stabilizer synergism has shown that combinations of phenolic antioxidants with organophosphites provide superior protection compared to individual components [20]. The synergistic effect arises from complementary mechanisms: phenols provide primary radical scavenging while phosphites decompose peroxide species that could initiate new radical chains.

Industrial Applications and Considerations

The polymerization inhibition of cis-2-pentenenitrile is crucial for its industrial applications in the synthesis of various chemical derivatives [1]. The compound serves as an intermediate for ethyl-branched fatty diamines, ether nitriles, and other specialty chemicals that require careful handling to prevent unwanted polymerization.

Storage and transportation protocols must account for the polymerization tendency through appropriate inhibitor levels, temperature control, and container material selection. The effectiveness of stabilizer systems must be validated through accelerated aging tests and real-time stability monitoring to ensure product quality throughout the supply chain.

Physical Description

Liquid

XLogP3

1.2

UNII

13MIC79314

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Other CAS

25899-50-7

Wikipedia

(2Z)-2-pentenenitrile

General Manufacturing Information

All other basic organic chemical manufacturing
2-Pentenenitrile, (2Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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